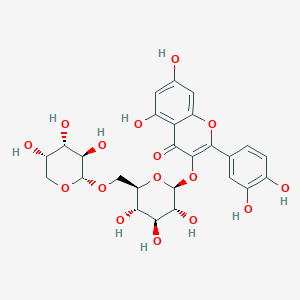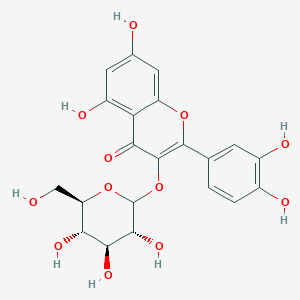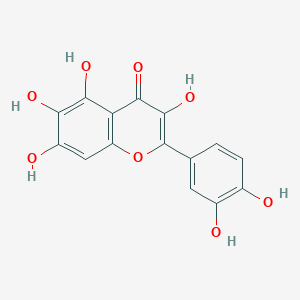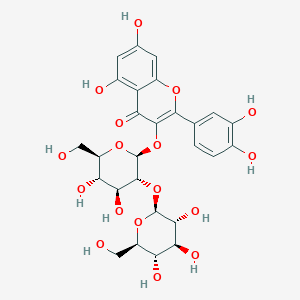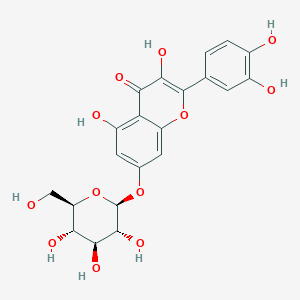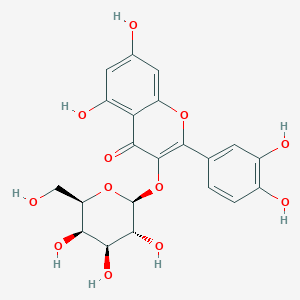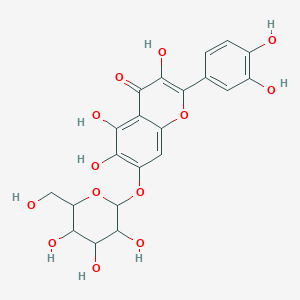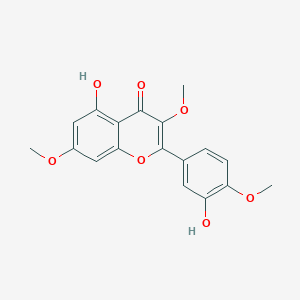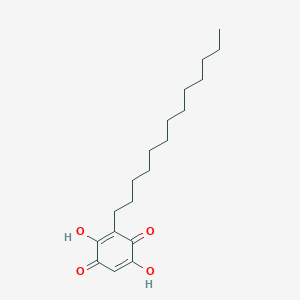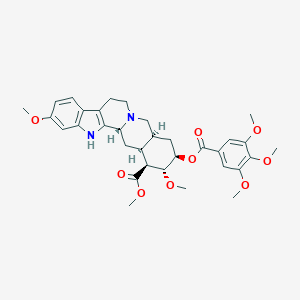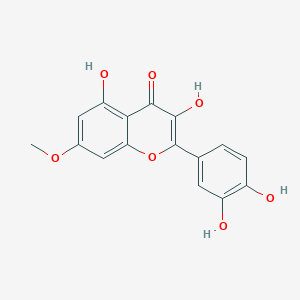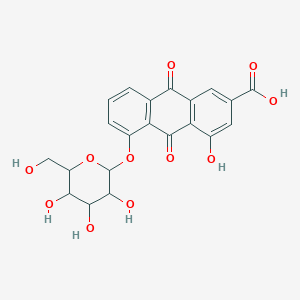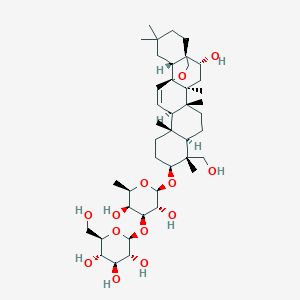
Saikosaponin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saikosaponin D (SSD) is a triterpene saponin found in Bupleurum . It exhibits antioxidative, immunomodulatory, anti-fibrotic, anti-angiogenic, anticancer, and chemopreventive activities . It has been shown to induce cell death and sensitize chemoresistant cells to chemotherapeutic agents .
Synthesis Analysis
The synthesis of this compound involves the preparation of aglycones of high oxidation state from oleanolic acid, regioselective glycosylation to construct the β- (1→3)-linked disaccharide fragment, and efficient gold (I)-catalyzed glycosylation to install the glycans onto the aglycones .Molecular Structure Analysis
This compound is characterized by a triterpene tricyclic structure . The molecular weight is 780.98 and the molecular formula is C42H68O13 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been shown to control liver cancer proliferation through suppression of the p-STAT3/C/EBPβ signaling pathway inhibiting COX2 expression .Applications De Recherche Scientifique
Hepatoprotective and Hepatotoxic Effects
Saikosaponin D, a chemical component of Bupleurum, has been recognized for its hepatoprotective effects. However, its hepatotoxicity has also been gradually recognized in clinical applications and research. The hepatic damage mechanism is mainly related to multi-channel oxidative injury (S. Rong, 2011).
Anti-Cancer Properties
This compound shows potential in inhibiting proliferation of cancer cells, such as non-small cell lung cancer A549 cells, by inducing apoptosis and cell cycle arrest (Y. Hsu, P. Kuo, Chun‐ching Lin, 2004). Similarly, it has been found effective against undifferentiated thyroid carcinoma cells through similar mechanisms (R. Liu, J-P Li, 2014).
Immunomodulatory Effects
This compound modulates T cell activation by affecting PKCθ, JNK, and NF-κB transcription factors, offering a potential approach for treating inflammatory and autoimmune diseases (C. Leung, Liang Liu, R. N. Wong, Yao-ying Zeng, Ming Li, Hua Zhou, 2005).
Antiviral Activity
It exhibits direct inactivating effects on viruses like measles and herpes simplex virus, demonstrating its potential in antiviral therapy (Y. Ushio, H. Abe, 1992).
Protective Effects in Lung Injury
This compound shows protective effects against ventilator-induced lung injury in rats, suggesting its potential in treating lung injuries through anti-inflammatory, antioxidative, and anti-apoptotic pathways (Hong-wei Wang, Ming Liu, T. Zhong, X. Fang, 2015).
Neuroprotective Effects
This compound acts against corticosterone-induced apoptosis in PC12 cells, indicating its potential as a neuroprotective agent, possibly by modulating mitochondrial GR translocation and GR-dependent pathways (Zong-yang Li, Yumao Jiang, Ya-min Liu, Zhi Guo, Sheng-nan Shen, Xinmin Liu, R. Pan, 2014).
Anti-Inflammatory Activity
This compound exhibits anti-inflammatory activity by suppressing NF-κB signaling pathway activation, which can be beneficial in treating various inflammation-related diseases (Chun Lu, Zi-Guo Yuan, Xiao-li Zhang, R. Yan, Yaqin Zhao, M. Liao, Jian-xin Chen, 2012).
Potential Therapeutic Drug for Osteoarthritis
Research indicates that this compound could be a potential therapeutic drug for osteoarthritis by alleviating inflammation and regulating autophagy (Junsong Jiang, Yanfeng Meng, Songfeng Hu, B. O. Botchway, Yong Zhang, Xuehong Liu, 2020).
Mécanisme D'action
Target of Action
Saikosaponin D (SSD) is an active compound derived from the traditional plant Radix bupleuri . It has been found to interact with several targets, including VEGFA, IL2, CASP3, BCL2L1, MMP2, and MMP1 . These targets play crucial roles in various biological processes, such as cell proliferation, apoptosis, and migration .
Mode of Action
SSD exhibits its therapeutic effects by interacting with its targets. Molecular docking results have shown binding activity between the SSD monomer and these core targets . For instance, SSD has been found to suppress COX2 through the p-STAT3/C/EBPβ signaling pathway in liver cancer .
Biochemical Pathways
SSD affects several biochemical pathways. In the treatment of gastric cancer, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion . In the context of liver cancer, SSD controls proliferation through suppression of the p-STAT3/C/EBPβ signaling pathway, thereby inhibiting COX2 expression . In ADPKD cells, SSD suppresses proliferation by up-regulating autophagy via the CaMKKβ–AMPK–mTOR pathway .
Pharmacokinetics
Diverse studies have overcome the impediments of inadequate bioavailability using nanotechnology-based methods such as nanoparticle encapsulation, liposomes, and several other formulations .
Result of Action
The interaction of SSD with its targets leads to various molecular and cellular effects. For instance, SSD could inhibit gastric cancer cell proliferation, induce apoptosis, and inhibit cell migration and invasion . In liver cancer, SSD controls proliferation through suppression of the p-STAT3/C/EBPβ signaling pathway, thereby inhibiting COX2 expression .
Action Environment
The action of SSD is influenced by the cellular environment. For instance, SSD induces mitochondrial fragmentation and G2/M arrest in chemoresistant ovarian cancer cells . It is mediated via calcium signaling, up-regulation of the mitochondrial fission proteins Dynamin-related protein 1 (Drp1) and optic atrophy 1 (Opa1), and loss in mitochondrial membrane potential (MMP) .
Safety and Hazards
Orientations Futures
While the future directions for Saikosaponin D research are not explicitly mentioned in the search results, it is suggested that this compound could be a novel adjuvant for the treatment of chemoresistant ovarian cancer . Furthermore, it has been suggested that this compound may have potential for use as anti-addiction, anxiolytic, and antidepressant treatments .
Analyse Biochimique
Biochemical Properties
Saikosaponin D interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to increase cytosolic calcium level via direct inhibition of sarcoplasmic/endoplasmic reticulum Ca 2+ ATPase pump .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, inhibiting cell migration and invasion .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with core targets such as VEGFA, IL2, CASP3, BCL2L1, MMP2, and MMP1 .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Saikosaponin D can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Hederagenin", "L-rhamnose", "Glucose", "Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranoside", "2,2-dimethoxypropane", "Ethanol", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Dichloromethane", "Dimethylformamide", "Triethylamine", "Acetic anhydride", "Phthalic anhydride", "Pyridine" ], "Reaction": [ "Protection of glucose and rhamnose with methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranoside", "Deprotection of the protected sugars with hydrochloric acid in methanol", "Coupling of the deprotected sugars with hederagenin using sodium hydroxide in ethanol", "Acetylation of the coupled product with acetic anhydride in pyridine", "Reduction of the acetylated product using sodium borohydride in methanol", "Hydrolysis of the phthalimido group using hydrochloric acid in methanol", "Formation of the saponin by heating the product with phthalic anhydride in dichloromethane and triethylamine", "Purification of the final product by column chromatography" ] } | |
Numéro CAS |
20874-52-6 |
Formule moléculaire |
C42H68O13 |
Poids moléculaire |
781.0 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22+,23-,24-,25-,26-,27+,28-,29+,30-,31+,32-,33+,34-,35+,37+,38+,39-,40+,41-,42+/m1/s1 |
Clé InChI |
KYWSCMDFVARMPN-HRCXMRRKSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Pictogrammes |
Irritant |
Synonymes |
saikosaponin saikosaponin A saikosaponin B saikosaponin B1 saikosaponin B2 saikosaponin B3 saikosaponin B4 saikosaponin C saikosaponin D saikosaponin K saikosaponin L saikosaponins |
Origine du produit |
United States |
Q & A
Q1: What are the primary molecular targets of Saikosaponin D?
A1: this compound has been shown to interact with multiple molecular targets, impacting various cellular processes. These include:
- Akt/mTOR pathway: SSD inhibits the Akt/mTOR pathway, impacting cell proliferation, apoptosis, and autophagy. []
- STAT3 pathway: SSD inhibits STAT3 phosphorylation, contributing to its antiproliferative and pro-apoptotic effects in lung cancer cells. []
- HIF-1α/COX-2 pathway: SSD influences this pathway, potentially explaining its antitumor activity in hepatocellular carcinoma. [, ]
- Glucocorticoid receptor: SSD exhibits agonistic effects on the glucocorticoid receptor, suggesting a mechanism for its anti-inflammatory and antinephritic properties. [, ]
- Transient receptor potential ankyrin 1 (TRPA1): SSD acts as a TRPA1 antagonist, potentially contributing to its analgesic effects in neuropathic pain models. []
Q2: How does this compound affect cancer cell growth?
A2: Research indicates SSD inhibits cancer cell growth through multiple mechanisms, including:
- Inhibition of proliferation: SSD reduces cell viability and induces cell cycle arrest in various cancer cell lines, including pancreatic cancer, cervical cancer, and lung cancer. [, , , ]
- Induction of apoptosis: SSD promotes apoptosis, evidenced by increased apoptotic cell populations and caspase activation. [, , ]
- Suppression of invasion and metastasis: SSD reduces the migratory and invasive potential of cancer cells, suggesting a role in inhibiting metastasis. [, ]
- Inhibition of angiogenesis: SSD may disrupt angiogenesis, limiting tumor growth and spread. []
Q3: What is the role of this compound in inflammation?
A3: this compound exhibits anti-inflammatory effects, likely through:
- Suppression of inflammatory cytokines: SSD reduces the production of pro-inflammatory cytokines such as IL-2, IL-6, IL-1β, and TNF-α. [, ]
- Modulation of HMGB1/TLR4/NF-κB signaling: SSD inhibits this pathway, crucial for inflammatory responses, highlighting its therapeutic potential in lung injury. []
- Agonistic effects on the glucocorticoid receptor: This interaction may contribute to its anti-inflammatory properties. []
Q4: What are the potential therapeutic implications of this compound's interaction with the TGFβ1/BMP7/Gremlin1 pathway?
A4: SSD has been shown to regulate the TGFβ1/BMP7/Gremlin1 pathway, which plays a critical role in fibrosis. [] SSD's ability to modulate this pathway suggests its potential as a therapeutic agent for fibrotic diseases, including peritoneal fibrosis. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C42H68O13, and its molecular weight is 776.98 g/mol.
Q6: Are there any specific challenges regarding the stability or formulation of this compound?
A6: Yes, while SSD shows promise, its clinical application faces challenges related to poor bioavailability, stability, and solubility. []
Q7: Have any strategies been investigated to overcome the formulation challenges of this compound?
A7: Researchers are exploring various strategies to enhance SSD's therapeutic potential, including developing liposomal nanocarriers. [] These carriers improve SSD's stability, solubility, and bioavailability, allowing for more effective delivery and enhanced therapeutic efficacy. []
Q8: What is known about the pharmacokinetics of this compound?
A8: The pharmacokinetics of SSD remain an active area of research. While oral bioavailability is a limiting factor, studies suggest slow absorption and elimination patterns. []
Q9: Does this compound interact with drug-metabolizing enzymes?
A9: Yes, SSD has been shown to influence cytochrome P450 enzymes (CYPs), highlighting the potential for drug interactions. This emphasizes the need for careful consideration of potential drug interactions when co-administering SSD with other medications. []
Q10: What in vitro and in vivo models have been used to study this compound's effects?
A10: Researchers utilize various models to investigate SSD's therapeutic potential, including:
- In vitro: Numerous cancer cell lines (e.g., Panc-1, Hela, A549) and primary cells like hepatic stellate cells (HSCs) have been used. [, , , ]
- In vivo: Rodent models of various diseases are employed, including models for neuropathic pain, acute lung injury, peritoneal fibrosis, and DOX-induced cardiotoxicity. [, , , ]
Q11: What are the known toxicities associated with this compound?
A11: While generally considered safe, high doses of SSD may exhibit toxicity. Research highlights potential concerns regarding hepatotoxicity, neurotoxicity, hemolysis, and cardiotoxicity. []
Q12: What analytical techniques are commonly used to quantify this compound?
A12: Various analytical techniques are employed to measure SSD, including:
- High-performance liquid chromatography (HPLC): Frequently coupled with UV detection or mass spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , , , , , , ]
- Ultra-high-performance liquid chromatography (UHPLC): Offers improved resolution and speed compared to HPLC, often coupled with mass spectrometry. []
- Capillary electrophoresis (CE): Provides high separation efficiency, particularly for analyzing complex mixtures. [, ]
Q13: How is the quality of this compound assessed for research and potential pharmaceutical applications?
A13: Ensuring SSD quality is crucial for both research and pharmaceutical development. Researchers and manufacturers employ various measures, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



